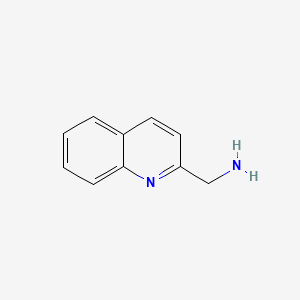

Quinolin-2-ylmethanamine

Descripción general

Descripción

Quinolin-2-ylmethanamine is an organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound typically appears as a white crystalline powder and is soluble in water and some organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Quinolin-2-ylmethanamine generally involves the reaction of 2-aminomethylquinoline with hydrochloric acid. This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce the environmental impact and improve the overall efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Quinolin-2-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: this compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis

Quinolin-2-ylmethanamine serves as a valuable reagent in organic synthesis. It is particularly noted for its role in forming complex heterocyclic compounds. The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other organic molecules.

Comparison with Similar Compounds

When compared to other quinoline derivatives such as chloroquine and quinine, this compound stands out due to its specific reactivity and the range of reactions it can undergo. This versatility enhances its utility in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, certain analogs have demonstrated effectiveness against resistant strains of pathogens, suggesting potential for therapeutic applications .

Anticancer Activity

this compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cells by interfering with critical biochemical pathways such as the PI3K/Akt/mTOR pathway. This mechanism underlines its potential as a chemotherapeutic agent .

Case Study: Antiproliferative Efficacy

A recent study evaluated several quinoline derivatives, including this compound, against cancer cell lines HCT116 and MCF7. The results indicated significant antiproliferative effects, with some derivatives showing IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .

Medicinal Applications

Therapeutic Agents

The medicinal chemistry field is exploring this compound derivatives as potential therapeutic agents for various diseases. Its structural framework allows for modifications that can enhance bioavailability and efficacy against specific targets, including viral infections and parasitic diseases .

Antiviral Activity

Quinoline derivatives have shown effectiveness against multiple viral strains, including HIV and Zika virus. Research indicates that these compounds can disrupt viral replication processes, positioning them as candidates for developing new antiviral therapies .

Industrial Applications

Dyes and Catalysts Production

In industrial settings, this compound is utilized in producing dyes and catalysts. Its ability to form stable complexes makes it suitable for applications requiring specific catalytic properties or coloration processes .

Summary Table of Applications

| Field | Application | Details/Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Used as a reagent for complex heterocyclic compounds formation |

| Biology | Antimicrobial Properties | Effective against resistant bacterial strains |

| Anticancer Activity | Induces apoptosis via PI3K/Akt/mTOR pathway; significant antiproliferative effects | |

| Medicine | Therapeutic Agents | Potential candidates for treating cancers and viral infections |

| Industrial | Dyes and Catalysts Production | Employed in dye production due to stable complex formation |

Mecanismo De Acción

The mechanism of action of Quinolin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Quinolin-2-ylmethanamine can be compared with other similar compounds, such as:

- Pamaquine

- Chloroquine

- Tafenoquine

- Bulaquine

- Quinine

- Mefloquine

- Amodiaquine

These compounds share a quinoline ring system and are known for their antimalarial and anti-inflammatory properties. this compound is unique due to its specific structure and the range of reactions it can undergo .

Actividad Biológica

Quinolin-2-ylmethanamine, also known as 2-quinolinylmethanamine, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Overview of Biological Activities

Quinoline derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

- Antibacterial : These compounds demonstrate efficacy against various bacterial strains.

- Antifungal : They have shown potential in inhibiting fungal growth.

- Antiviral : Some derivatives are being explored for their antiviral properties.

- Anticancer : Quinoline-based compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Quinoline derivatives can stabilize covalent enzyme-DNA complexes, leading to DNA cleavage and subsequent cell death. This mechanism is particularly relevant in cancer therapy.

- Pathway Interference : These compounds may interfere with critical biochemical pathways such as the PI3K/Akt/mTOR pathway, which is involved in regulating cell proliferation and apoptosis in various cancers.

- P-glycoprotein Modulation : Certain quinoline derivatives have been shown to inhibit P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin .

Anticancer Activity

A study evaluated the anticancer potential of a series of quinoline-piperidine derivatives against different cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that several compounds exhibited significant growth inhibition at low micromolar concentrations without causing cytotoxicity to normal cells (MRC-5) at the maximum concentration tested. Notably, compounds demonstrated IC50 values in the nanomolar range against resistant strains of P. falciparum, indicating their potential as antimalarial agents as well .

Antimicrobial Properties

This compound has been synthesized into various derivatives that displayed potent antimicrobial activities. For instance, certain analogues were found to effectively inhibit bacterial growth at concentrations lower than those required for standard antibiotics, suggesting their utility in treating resistant infections .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other quinoline-based compounds known for their therapeutic effects:

| Compound | Biological Activity | Notes |

|---|---|---|

| Pamaquine | Antimalarial | Effective against Plasmodium species |

| Chloroquine | Antimalarial | Widely used but resistance issues exist |

| Tafenoquine | Antimalarial | Newer agent with improved efficacy |

| Quinine | Antimalarial | Traditional treatment for malaria |

| Mefloquine | Antimalarial | Used for prophylaxis |

| Amodiaquine | Antimalarial | Often combined with other drugs |

Propiedades

IUPAC Name |

quinolin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHPGHVNTQSTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206234 | |

| Record name | 2-Aminomethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5760-20-3 | |

| Record name | 2-Aminomethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005760203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminomethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinolin-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.